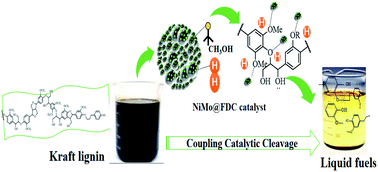Production of liquid fuels from Kraft lignin over bimetallic Ni–Mo supported on ZIF-derived porous carbon catalyst†
RSC Advances Pub Date: 2021-11-25 DOI: 10.1039/D1RA05354J
Abstract
Non-noble bimetallic NiMo supported on zeolitic imidazolate framework-derived porous carbon (NiMo@FDC) catalyst for lignin depolymerization has been successfully developed. The synergism between Ni and Mo species in NiMo@FDC catalyst could promote the catalytic cleavage of C–O linkages in Kraft lignin. At a low reaction temperature of 240 °C and under 4 MPa H2, the lignin liquefaction yield was 98.85 wt% and minimum coke yield was 1 wt%, particularly when using 10%NiMo@FDC catalyst. Additionally, at a high reaction temperature of 300 °C and under 2 MPa H2, there was an overall yield of 86 wt% of liquid product and 42 wt% of petroleum ether soluble product. The higher heating value (HHV) increased from 27.65 MJ kg−1 to 34.11 MJ kg−1. In the cycling experiment, the bifunctional catalyst also demonstrated reversability and stability. The synergy of Ni hydrogenation sites and Mo coupled adsorption sites identified a possible mechanism path, which could offer considerable potential for lignin depolymerization.

Recommended Literature
- [1] CDASE—A reliable scheme to explain the reactivity sequence between Diels–Alder pairs†
- [2] CCD detectors for molecular absorption spectrophotometry. A theoretical and experimental study on characteristics and performance
- [3] Band gap tuning of oxygen vacancy-induced Al2O3-TiO2 ceramics processed by spark plasma sintering
- [4] Centrifugation-based assay for examining nanoparticle–lipid membrane binding and disruption†
- [5] Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†
- [6] Atomic-layer-deposited AZO outperforms ITO in high-efficiency polymer solar cells†
- [7] Characterization of framework and extra-framework aluminum species in non-hydrated zeolites Y by 27Al spin-echo, high-speed MAS, and MQMAS NMRspectroscopy at B0 = 9.4 to 17.6 T
- [8] Building microsphere–nanosheet structures in N-doped carbon to improve its performance in the oxygen reduction reaction and vanadium redox flow batteries†
- [9] Bromine anion-induced synthesis of copper nanoplates and their recyclable catalytic activity towards 4-nitrophenol reduction†
- [10] Carbon nanotube-supported gold nanoparticles as efficient catalysts for selective oxidation of cellobiose into gluconic acid in aqueous medium†










